molecular formula C9H10N2O B3153169 N-(4-aminophenyl)acrylamide CAS No. 7530-31-6

N-(4-aminophenyl)acrylamide

Cat. No.: B3153169
CAS No.: 7530-31-6
M. Wt: 162.19 g/mol
InChI Key: WNVPACYPJUPHON-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)acrylamide (CAS 7530-31-6) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a unique structure that combines an aniline (para-substituted aromatic amine) group with an acrylamide moiety, making it a valuable building block for the synthesis of more complex molecules. Its molecular formula is C 9 H 10 N 2 O, with an average mass of 162.192 g/mol . The primary research application of this compound is as a precursor or intermediate in the design and synthesis of novel bioactive compounds. Its structural motifs are commonly found in molecules screened for therapeutic potential. For instance, related 4-phenyl acrylamide-thiazole derivatives have been extensively investigated for their promising anti-inflammatory and anti-ulcer activities, demonstrating the value of the acrylamide scaffold in drug discovery . The reactive vinyl group of the acrylamide allows for further functionalization via Michael addition or polymerization, while the aromatic amine can be used in coupling reactions or to form heterocyclic systems. Researchers should handle this material with care. It is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed (H302) and causes skin and eye irritation (H315, H319) . It is essential to store this product in a cool, dark place under an inert atmosphere (2-8°C) to maintain stability . As an acrylamide derivative, general safety precautions for such monomers should be observed, as they can be neurotoxic with chronic exposure . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for ensuring safe handling practices in accordance with their institution's guidelines and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVPACYPJUPHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626200
Record name N-(4-Aminophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7530-31-6
Record name N-(4-Aminophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl Acrylamide

Established Synthetic Pathways for N-(4-aminophenyl)acrylamide

The synthesis of this compound primarily involves two key chemical transformations: the formation of an amide bond and the reduction of a nitro group. These steps can be performed in a sequential manner to yield the desired product.

Strategies for Amide Bond Formation

Amide bond formation is a fundamental reaction in organic chemistry. d-nb.info In the context of synthesizing this compound, this typically involves the reaction of an amine with a carboxylic acid or its derivative. A common strategy is the acylation of an aniline (B41778) derivative with an acryloyl group. This can be achieved through various methods, including the use of acryloyl chloride or by employing coupling agents that facilitate the reaction between acrylic acid and the amine. d-nb.inforesearchgate.net

For instance, the synthesis can start from p-nitroaniline, which is reacted with acryloyl chloride in the presence of a base to form N-(4-nitrophenyl)acrylamide. This reaction, known as the Schotten-Baumann reaction, is a widely used method for generating amides from amines and acid chlorides. d-nb.info Alternatively, chemoenzymatic methods are emerging as a more environmentally friendly approach, enabling the direct ligation of an unprotected amino acid with an amine. d-nb.info

Reductive Conversion of Nitro Precursors to Amino Groups

The final step in the synthesis of this compound is the reduction of the nitro group in the precursor, N-(4-nitrophenyl)acrylamide, to an amino group. This transformation is a crucial step and can be accomplished using various reducing agents.

A widely employed method is catalytic hydrogenation. researchgate.net This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net This method is often preferred due to its high efficiency and the clean nature of the reaction, yielding the desired amine with water as the primary byproduct.

Another effective method for this reduction involves the use of iron powder in the presence of an acid or a salt like ferrous sulfate (B86663) (FeSO4). A mixture of N-(4-nitrophenyl)acrylamide, iron powder, and FeSO4 in water can be heated to reflux to achieve the reduction. Following the reaction, the mixture is made basic to precipitate iron oxides, and the desired product, this compound, is then extracted.

Design and Synthesis of this compound Derivatives

The structural framework of this compound provides a versatile platform for the design and synthesis of a wide array of derivatives with potential applications in medicinal chemistry.

Principles of Structural Modification and Analogue Design

The design of this compound derivatives often follows the principle of pharmacophore hybridization, where two or more bioactive structural units are combined into a single molecule. nih.govnih.gov This approach aims to create hybrid compounds that may exhibit enhanced or synergistic biological activities. nih.gov Key structural modifications often involve introducing various substituents on the phenyl ring or altering the acrylamide (B121943) moiety to explore structure-activity relationships (SAR). nih.gov The electronic properties (electron-donating or electron-withdrawing) and steric effects of these substituents can significantly influence the biological activity of the resulting derivatives. nih.gov

Synthesis of Arylcinnamide Hybrid Structures

A notable class of derivatives synthesized from this compound are arylcinnamide hybrids. nih.gov The synthesis of these hybrids often begins with the conversion of a nitrocinnamic acid to its corresponding acyl chloride. nih.gov This is typically achieved by reacting the nitrocinnamic acid with a chlorinating agent like phosphorus oxychloride (POCl3). nih.gov The resulting acyl chloride is then reacted in situ with an appropriate aniline derivative to form a nitro arylcinnamide intermediate. nih.gov Finally, the nitro group is reduced to an amine, often through catalytic hydrogenation or using reducing agents like iron, to yield the desired arylcinnamide hybrid. researchgate.netnih.gov For example, (E)-3-(4-aminophenyl)-N-(4-ethoxyphenyl)acrylamide has been synthesized using this approach. nih.gov

Derivatization Leading to Quinoline-Acrylamide Compounds

This compound also serves as a precursor for the synthesis of more complex heterocyclic structures, such as quinoline-acrylamide compounds. frontiersin.org The synthesis of these derivatives involves coupling the acrylamide functionality with a quinoline (B57606) scaffold. researchgate.net For instance, 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized. researchgate.net Another approach involves the synthesis of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives. frontiersin.org These syntheses often involve multi-step reaction sequences, starting with the construction of the quinoline ring system, followed by the introduction of the acrylamide moiety through amide bond formation. frontiersin.orgresearchgate.netarabjchem.org The design of these compounds is often guided by the goal of targeting specific biological pathways. nih.govresearchgate.net

Chalcone-Based Amide Derivative Syntheses

The synthesis of chalcone-based amide derivatives involving the this compound scaffold is a significant area of research. These syntheses often utilize the Claisen-Schmidt condensation, a reliable method for forming the α,β-unsaturated ketone core of chalcones. chemrevlett.combhu.ac.innih.govymerdigital.comacs.org This reaction typically involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base. chemrevlett.comymerdigital.com

In the context of this compound, the synthesis can proceed through two main pathways. The first involves the initial synthesis of a chalcone (B49325) bearing an amino group, such as (2E)-1-(4'-aminophenyl)-3-(phenyl)-prop-2-en-1-one, which is then subsequently acylated to form the corresponding acetamide (B32628) derivative. chemrevlett.com A range of (2E)-1-(4'-aminophenyl)-3-aryl-prop-2-en-1-ones have been synthesized via Claisen-Schmidt condensation of 4-aminoacetophenone with various benzaldehyde derivatives in the presence of aqueous sodium hydroxide (B78521). chemrevlett.com

Alternatively, a pre-functionalized acetamide, such as N-(4-acetylphenyl)acetamide, can be condensed with various aldehydes. For instance, chalcones have been synthesized by reacting N-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide with substituted aldehydes under basic conditions. ijpbs.com

A study detailed the synthesis of a series of new amide derivatives starting from a bis-chalcone, 3,3'-(1,4-phenylene)bis(1-(4-aminophenyl)prop-2-en-1-one). researchgate.net These bis-chalcone derivatives were then reacted with different carboxylic acids and acrylamide via direct reflux condensation to yield the final amide products. researchgate.net The reaction of (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with various acyl chlorides in dichloromethane (B109758) (DCM) has also been explored to produce a library of amino chalcone derivatives. mdpi.com

The general procedure for the synthesis of chalcone derivatives often involves dissolving the substituted acetophenone and aromatic aldehyde in a suitable solvent, such as ethanol (B145695), followed by the addition of a base like potassium hydroxide or sodium hydroxide. ymerdigital.comrsc.org The reaction mixture is typically stirred for several hours at room temperature or under reflux, after which the product is isolated by pouring the mixture into crushed ice and subsequent filtration. bhu.ac.inijpbs.com

Table 1: Synthesis of Chalcone Derivatives from Amino-Substituted Acetophenones
ReactantsReaction ConditionsProductYield (%)Reference
4-aminoacetophenone and various benzaldehyde derivativesAqueous NaOH(2E)-1-(4'-aminophenyl)-3-aryl-prop-2-en-1-ones25.65 - 69.85 chemrevlett.com
N-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide and substituted aldehydesBasic conditions(E)-N-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-3-aryl-acrylamidesNot specified ijpbs.com
(E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and acetyl chlorideDCM(E)-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)acetamide52 mdpi.com

Incorporation of N-Oxide Functionalities

The incorporation of N-oxide functionalities into organic molecules can significantly alter their physicochemical properties and biological activities. acs.org Generally, N-oxides are synthesized by the oxidation of tertiary amines or aromatic amines. acs.org For aromatic amines, direct oxidation to the corresponding N-oxide can be challenging.

Common oxidizing agents used for the synthesis of N-oxides include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), and other specialized reagents. acs.org The choice of oxidant and reaction conditions is crucial for achieving high yields and preventing side reactions. acs.org For instance, H₂O₂ is an attractive oxidant due to its cost-effectiveness and the formation of water as the only byproduct. acs.org The reactivity of the amine towards oxidation is influenced by its basicity, with more basic amines being more readily oxidized. acs.org

While the general principles of N-oxide formation are well-established, specific protocols for the direct N-oxidation of the primary amino group in this compound to form a stable N-oxide are not extensively documented in the reviewed literature. It is known that the oxidation of anilines can sometimes lead to other products, such as p-aminophenols or azoxybenzenes, depending on the reagents used. researchgate.net

In a related context, a multi-step process has been described for the functionalization of a protein surface, which involves the oxidation of an ortho-amino tyrosine derivative to an o-iminoquinone. nih.govacs.org This highly reactive intermediate then undergoes a hetero-Diels-Alder reaction with this compound. nih.govacs.org This demonstrates the reactivity of the acrylamide moiety towards oxidized species, although it does not represent a direct N-oxidation of the starting compound.

Functionalization of Polymeric Backbones (e.g., Chitosan) with N-(4-aminophenyl)methacrylamide

The functionalization of natural polymers like chitosan (B1678972) with synthetic monomers such as N-(4-aminophenyl)methacrylamide is a promising strategy to create novel biomaterials with enhanced properties. mdpi.comuminho.ptresearchgate.netpsu.edu Chitosan, a biodegradable and biocompatible polysaccharide, possesses reactive amino and hydroxyl groups that can be chemically modified. uminho.ptresearchgate.net

Graft copolymerization is a common technique used to attach monomer side chains onto the main polymer backbone. uminho.ptresearchgate.net In the case of grafting methacrylamide (B166291) derivatives onto chitosan, a free-radical polymerization mechanism is often employed. d-nb.info This typically involves the use of a redox initiator system to generate free radicals on the chitosan backbone, which then initiate the polymerization of the monomer. d-nb.info

A study on the graft copolymerization of methacrylamide (MAam) onto chitosan nanoparticles (CNPs) utilized a potassium chromate/mandelic acid redox pair. d-nb.info The proposed mechanism involves the generation of primary free radicals from the interaction of H₂CrO₄ with mandelic acid. These radicals then abstract hydrogen atoms from the chitosan backbone, creating active sites for the grafting of methacrylamide monomers. d-nb.info The concentration of the monomer, initiator, and chitosan, as well as the reaction time and temperature, are critical parameters that influence the grafting efficiency. d-nb.info

While this study used methacrylamide, the similar chemical structure of N-(4-aminophenyl)methacrylamide, which also possesses a polymerizable methacrylamide group, suggests that a similar grafting approach could be applied. The presence of the aminophenyl group in N-(4-aminophenyl)methacrylamide could impart additional functionalities to the resulting chitosan-graft-copolymer, such as altered hydrophilicity, aromatic interactions, and potential for further chemical modifications.

In a related work, poly(N-(4-aminophenyl)methacrylamide) was integrated with carbon nano-onions and then incorporated into a chitosan matrix to form nanocomposite hydrogel nanoparticles. mdpi.com This indicates the compatibility of the poly(N-(4-aminophenyl)methacrylamide) with chitosan in creating functional materials.

Reaction Conditions and Catalytic Systems in this compound Synthesis

The efficiency and selectivity of synthetic routes towards this compound and its derivatives are highly dependent on the reaction conditions and the catalytic systems employed. This section delves into the optimization of solvent systems and temperature, as well as the evaluation of various reagents and catalysts.

Optimization of Solvent Systems and Temperature Parameters

The choice of solvent and temperature plays a crucial role in the synthesis of this compound and its derivatives, influencing reaction rates, yields, and the formation of byproducts.

In the Claisen-Schmidt condensation for the synthesis of chalcones, ethanol is a commonly used solvent. bhu.ac.inymerdigital.com Reactions are often carried out at room temperature or under reflux (80-90 °C) for several hours to drive the reaction to completion. bhu.ac.inresearchgate.net For instance, the synthesis of new amide derivatives from a bis-chalcone was performed in ethanol at a reflux temperature of 80-90 °C for 6 hours. researchgate.net In some cases, a mixture of solvents is employed. For the recrystallization and purification of chalcone derivatives, a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (1:2) has been used. chemrevlett.com The synthesis of certain chalcone derivatives has been achieved by heating the reactants in an oil bath at 170-180 °C without any solvent. chemrevlett.com

For the acylation of amino chalcones to form the corresponding amides, dichloromethane (DCM) is a suitable solvent. mdpi.com The synthesis of this compound itself from N-(4-nitrophenyl)acrylamide involves a reduction step that can be carried out in water at reflux temperature.

The purification of acrylamide and its derivatives also heavily relies on the choice of solvent and temperature. Recrystallization from alcohols like methanol (B129727), ethanol, or propanol (B110389) is a common technique, where the impure compound is dissolved in the hot solvent and then allowed to crystallize upon cooling. google.com The solubility of the compound at elevated temperatures and its insolubility at lower temperatures in the chosen solvent are key for effective purification. mt.com

Table 2: Optimization of Solvents and Temperature in Chalcone Synthesis
Reaction TypeSolventTemperatureReference
Claisen-Schmidt CondensationEthanolRoom Temperature or Reflux (80-90 °C) bhu.ac.inymerdigital.comresearchgate.net
Solvent-Free SynthesisNone170-180 °C chemrevlett.com
Acylation of Amino ChalconesDichloromethane (DCM)Not specified mdpi.com
Reduction of Nitro-PrecursorWaterReflux

Evaluation of Reagents and Catalytic Agents

The selection of appropriate reagents and catalysts is fundamental to the successful synthesis of this compound and its derivatives.

For the Claisen-Schmidt condensation to produce chalcones, strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely used as catalysts. chemrevlett.combhu.ac.inymerdigital.comijpbs.com These bases facilitate the deprotonation of the acetophenone derivative to form an enolate ion, which then acts as a nucleophile. magritek.com The concentration of the base can also be a critical parameter to optimize. bhu.ac.in

In the synthesis of N-(4-aminophenyl)acetamide, which is a precursor for some derivatives, the reduction of the nitro group in N-(4-nitrophenyl)acetamide is a key step. This reduction can be effectively carried out using metals like iron (Fe) or zinc (Zn) in the presence of an acid. researchgate.netresearchgate.net A specific procedure for the synthesis of this compound from its nitro precursor, N-(4-nitrophenyl)acrylamide, utilizes iron powder and ferrous sulfate (FeSO₄) as the catalytic system in water.

For the acylation of amines to form amides, coupling agents are often employed to activate the carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) can be used. Alternatively, acyl chlorides can be reacted directly with the amine. mdpi.com

In more advanced synthetic strategies, palladium-based catalysts have been evaluated for cross-coupling reactions to form C-N bonds. For instance, the Buchwald-Hartwig amination, using a palladium catalyst like Pd(OAc)₂ with a suitable ligand such as Xantphos, can be employed to couple an aryl halide with an amide.

Table 3: Reagents and Catalysts in the Synthesis of this compound and its Derivatives
Reaction StepReagents/CatalystsReference
Claisen-Schmidt CondensationNaOH, KOH chemrevlett.combhu.ac.inymerdigital.comijpbs.com
Nitro Group ReductionFe/FeSO₄, Zn/Acid researchgate.netresearchgate.net
Amide Formation (from Carboxylic Acid)EDCI/HOBt
C-N Cross-CouplingPd(OAc)₂/Xantphos

Purification Techniques for this compound and its Synthesized Derivatives

The isolation and purification of this compound and its derivatives are critical steps to ensure the desired product is obtained with high purity, free from starting materials, reagents, and byproducts. Common purification techniques include recrystallization and column chromatography. google.commt.com

Recrystallization is a widely used method for purifying solid compounds. mt.com The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.com For acrylamide and its derivatives, various solvents have been employed. Alcohols such as methanol, ethanol, and n-propanol are suitable for the recrystallization of acrylamide. google.com In the synthesis of chalcone derivatives, recrystallization from ethanol or a mixture of ethanol and water has been reported. bhu.ac.inresearchgate.net For some derivatives, a mixture of dimethyl sulfoxide (DMSO) and water can be effective. chemrevlett.com The general procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration. google.com

Column chromatography is another powerful technique for the purification of this compound and its derivatives, particularly when dealing with complex mixtures or when the components have similar solubilities. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their elution with a mobile phase (solvent system). google.com

A specific procedure for the purification of this compound involves column chromatography on silica gel using ethyl acetate (B1210297) (EtOAc) as the eluent. For more polar derivatives, a gradient elution system, such as a mixture of dichloromethane (DCM) and methanol (MeOH), may be necessary. For instance, a gradient of 95:5 to 90:10 DCM:MeOH has been used to purify related amide compounds. The progress of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. chemrevlett.comgoogle.com After collecting the appropriate fractions, the solvent is evaporated to yield the purified compound.

In some instances, a combination of these techniques is used. For example, after an initial work-up and extraction, the crude product may be subjected to column chromatography, followed by recrystallization to obtain a highly pure final product.

Polymerization Science of N 4 Aminophenyl Acrylamide and Its Analogues

Monomer Reactivity and Polymerization Kinetics of N-(4-aminophenyl)acrylamide

The reactivity of acrylamide (B121943) monomers is influenced by the substituents on the nitrogen atom and the phenyl ring. While specific kinetic data for this compound is not extensively detailed in readily available literature, studies on closely related analogues, such as N-(4-nitrophenyl)acrylamide (4NPA), provide significant insights into its potential reactivity. The 4NPA monomer can be synthesized by reacting 4-nitroaniline (B120555) with acryloyl chloride in the presence of triethylamine (B128534) in a tetrahydrofuran (B95107) (THF) solvent. cellulosechemtechnol.ro

The reactivity of 4NPA has been investigated through atom transfer radical polymerization (ATRP) in copolymerization systems. cellulosechemtechnol.ro For instance, the graft copolymerization of 4NPA and methyl methacrylate (B99206) (MMA) onto cellulose (B213188) demonstrates the monomer's reactivity. cellulosechemtechnol.ro By analyzing the composition of the resulting copolymer at different feed compositions, the monomer reactivity ratios can be determined. These ratios, r1 (for 4NPA) and r2 (for MMA), indicate the relative tendency of a growing polymer chain to add a monomer of the same species versus the comonomer. The product of these ratios (r1*r2) being close to zero suggests a tendency towards alternating copolymerization. cellulosechemtechnol.ro

Table 1: Monomer Reactivity Ratios for the Copolymerization of N-(4-nitrophenyl)acrylamide (M1) and Methyl Methacrylate (M2) by ATRP

Linearization Method r1 (4NPA) r2 (MMA)
Finemann–Ross (F–R) 0.116 1.209
Inverted Finemann–Ross 0.098 1.211
Yezrielev–Brokhina–Roskin (Y–B–R) 0.088 1.210
Kelen–Tüdos (K–T) 0.017 1.472
Extended Kelen–Tüdos 0.077 1.211

Data sourced from a study on graft copolymerization onto cellulose. cellulosechemtechnol.ro

The kinetics of acrylamide polymerization, in general, exhibit unusual features. While typically expected to be first order with respect to monomer concentration, studies often report a reaction order between 1.2 and 1.5. advancedsciencenews.com This deviation is attributed to kinetic complexities that are beginning to be understood through advanced techniques like pulsed-laser polymerization. advancedsciencenews.com

Homopolymerization Studies of this compound

Homopolymerization involves the polymerization of a single type of monomer to form a homopolymer. For acrylamide and its derivatives, this is commonly achieved through free-radical polymerization. The process for aqueous solution polymerization of acrylamide can be initiated at ambient temperatures using a redox initiator system, such as ammonium (B1175870) persulfate and sodium metabisulfite, often with a small amount of a ferrous salt catalyst. google.com It is crucial to purge the solution with an inert gas like nitrogen to remove dissolved oxygen, which acts as an inhibitor to the radical polymerization process. google.combio-rad.com

While specific studies detailing the homopolymerization of this compound are limited, research on related structures provides a template for its potential synthesis. For example, a homopolymer based on a derivative, N-[4-(4-dodecyl-phenylcarbamoyl)phenyl] acrylamide (DOPAM), was synthesized in an organic solvent. google.com The polymerization yielded a homopolymer with a number-average molecular weight of 12,000 and a polymerization conversion of 90%. google.com This indicates that N-substituted phenylacrylamides can be effectively homopolymerized to achieve significant molecular weights.

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a key strategy for creating polymers with tailored properties. cellulosechemtechnol.ro Incorporating functional monomers like this compound or its analogues into a polymer chain can impart specific chemical reactivity, thermal stability, or binding capabilities.

A notable example is the graft copolymerization from binary monomer mixtures onto a polymer backbone like cellulose. cellulosechemtechnol.ro The atom transfer radical polymerization (ATRP) of N-(4-nitrophenyl)acrylamide (4NPA) and methyl methacrylate (MMA) has been successfully performed in dimethylformamide (DMF) using a cellulose chloroacetate (B1199739) macroinitiator with a Cu(I) Cl/2 ,2'-bipyridine catalyst system. cellulosechemtechnol.ro The thermal stability of the resulting graft copolymers was found to be dependent on the ratio of the comonomers; stability increased with a higher content of MMA units and decreased with a higher content of 4NPA units. cellulosechemtechnol.ro Similarly, copolymers of acrylamide and 4-vinylpyridine (B31050) have been synthesized via conventional radical copolymerization, with the resulting polymer being further modified through quaternization. researchgate.netderpharmachemica.com

Polyacrylamide gels are cross-linked polymer networks renowned for their use in electrophoresis. bio-rad.combio-rad.com These gels are formed through the free-radical copolymerization of acrylamide with a cross-linking comonomer, most commonly N,N'-methylene-bis-acrylamide ("bis"). bio-rad.com The polymerization is typically initiated by a redox system, such as ammonium persulfate (APS), which generates free radicals, and tetramethylethylenediamine (TEMED), which acts as a catalyst to accelerate the formation of these radicals. bio-rad.com

The resulting gel is a three-dimensional matrix with a specific porosity, which is determined by the total monomer concentration (%T) and the percentage of the cross-linker (%C). bio-rad.com The incorporation of functional monomers like this compound into the gel formulation can introduce specific functionalities. The primary amine group of this compound would provide a reactive handle within the gel matrix, allowing for the covalent attachment of other molecules, such as proteins or ligands, thereby creating affinity matrices or biosensors.

Functionalized polymers based on the methacrylamide (B166291) analogue of this compound have been synthesized and characterized for various applications. Poly[N-(4-[4-(aminophenyl)methylphenylmethacrylamide])] (PAMMAm), for example, was synthesized by reacting poly(methyl methacrylate) (PMMA) with 4,4′-diaminodiphenylmethane in toluene (B28343) at 90°C. arabjchem.org This process functionalizes the polymer with amino groups, creating active sites for applications such as heavy metal adsorption. arabjchem.org

The characterization of such functionalized polymers is crucial to confirm their structure and properties. Techniques used include:

Fourier Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR): To elucidate the molecular structure. arabjchem.org The ¹H NMR spectrum of the N-(4-aminophenyl)methacrylamide monomer in DMSO-d6 has been documented. researchgate.net

Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer. For PAMMAm, SEM revealed a homogenous, porous, and rough surface. arabjchem.org

Elemental Analysis: To determine the weight percentage of constituent elements (C, H, N, O), confirming the successful functionalization. arabjchem.org

Copolymers of N-phenyl methacrylamide with monomers like methyl methacrylate or ethyl methacrylate have also been synthesized via free radical solution copolymerization using initiators like benzoyl peroxide. researchgate.net

Analogues of this compound where the phenyl group is replaced by an alkyl chain, such as N-(4-aminobutyl)-acrylamide, have been explored for creating biocompatible and functional polymers. These monomers can serve as mimics for amino acids. rsc.org For instance, a library of acrylamide monomers designed to mimic amino acids has been developed, where the monomer is the reaction product of acryloyl chloride and the corresponding decarboxylated amino acid. rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique frequently used for these monomers, as it allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. rsc.orgislandscholar.ca

A study on the RAFT polymerization of a vitamin B5 analogous butylmethacrylamide (B5ABMA) demonstrated successful controlled polymerization. islandscholar.ca The results showed that the polymerization could achieve high monomer conversion while maintaining a narrow molecular weight distribution (polydispersity index, PDI), which is characteristic of a controlled polymerization process. islandscholar.ca

Table 2: Test Polymerization Conditions and Results for poly(B5ABMA)

Conversion (%) Mn (GPC) PDI (GPC)
94 12,000 1.15
98 12,500 1.14
96 13,000 1.13
95 12,000 1.15

Data sourced from a study on the synthesis of vitamin B5 analogous methacrylamide monomers. islandscholar.ca

Similarly, monomers like isopropyl 4-acrylamidobutanoate (mimicking glutamic acid) have been polymerized using a thermal RAFT approach, achieving high conversions and good molecular weight control in short reaction times. rsc.org

Mechanistic Investigations of Acrylamide Polymerization Processes

The polymerization of acrylamide and its derivatives proceeds via a free-radical vinyl addition mechanism. bio-rad.com The process is typically initiated by a system that generates free radicals. A common and effective system for aqueous solutions is the combination of ammonium persulfate (APS) and tetramethylethylenediamine (TEMED). bio-rad.combio-rad.com TEMED catalyzes the decomposition of the persulfate ion to produce sulfate (B86663) free radicals, which then attack an acrylamide monomer, converting it into a monomer radical and initiating the polymer chain reaction. bio-rad.com

Several factors critically influence the polymerization mechanism and kinetics:

Inhibitors: Molecular oxygen is a potent inhibitor of free-radical polymerization because it acts as a radical trap, reacting with the propagating radicals to form stable, non-reactive species. bio-rad.com Therefore, degassing the monomer solution immediately before adding the initiators is essential for reproducible polymerization. bio-rad.com

Temperature: The polymerization reaction is exothermic, and the rate increases with temperature. This can lead to a rapid acceleration of the reaction once it begins. bio-rad.com

Unusual Kinetics: The polymerization of acrylamide does not always follow simple kinetic models. The reaction rate is often found to have an order between 1.2 and 1.5 with respect to the monomer concentration, rather than the expected first order. advancedsciencenews.com Recent research has begun to explain this behavior by proposing additional reaction pathways. One such mechanism is intramolecular chain transfer, also known as "backbiting," where the growing radical end of a polymer chain abstracts a hydrogen atom from its own backbone. advancedsciencenews.com While this may not lead to significant branching, it is required to accurately model the reduced rate of monomer conversion observed under certain conditions. advancedsciencenews.com

Free Radical Polymerization Pathways and Initiation

The polymerization of this compound, like other vinyl monomers, is expected to proceed via a free radical polymerization mechanism. This process involves three key stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule. These highly reactive species then react with a monomer molecule to form an initiated monomer radical. Common methods for generating these initial radicals include thermal decomposition of initiators or through redox reactions. For acrylamide and its derivatives, redox initiation systems are particularly effective for aqueous polymerization. arabjchem.orgcmu.edu

Propagation: The newly formed monomer radical adds to another monomer molecule, creating a larger radical. This chain reaction continues, rapidly increasing the molecular weight of the polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the solvent used. uobaghdad.edu.iq

Termination: The growth of the polymer chain is halted through termination reactions. This can occur through combination, where two growing chains join together, or through disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. Chain transfer reactions to the monomer, polymer, or solvent can also lead to termination of one chain and the initiation of another.

The general scheme for the free radical polymerization of this compound is depicted below:

Initiation: I → 2R• R• + CH₂=CH-CO-NH-C₆H₄-NH₂ → R-CH₂-CH•-CO-NH-C₆H₄-NH₂

Propagation: R-CH₂-CH•-CO-NH-C₆H₄-NH₂ + n(CH₂=CH-CO-NH-C₆H₄-NH₂) → R-(CH₂-CH(CO-NH-C₆H₄-NH₂))ₙ-CH₂-CH•-CO-NH-C₆H₄-NH₂

Termination:

Combination: Two growing chains combine.

Disproportionation: A hydrogen is transferred between two growing chains.

Role of Initiators and Accelerators in Polymerization Control

The choice of initiator and the use of accelerators are critical in controlling the polymerization process and the final properties of the poly(this compound).

Initiators:

Thermal Initiators: Compounds like azobisisobutyronitrile (AIBN) and persulfates (e.g., ammonium persulfate, potassium persulfate) decompose upon heating to generate free radicals. mst.edu The rate of decomposition, and thus the rate of initiation, is temperature-dependent.

Redox Initiators: These systems consist of an oxidizing agent and a reducing agent and can initiate polymerization at lower temperatures, which is advantageous for preventing side reactions. cmu.edu Common redox pairs for acrylamide polymerization include:

Persulfate/amine systems (e.g., ammonium persulfate/N,N,N',N'-tetramethylethylenediamine - TEMED). researchgate.net

Metal ion/reducing agent systems (e.g., Ce(IV)/alcohol or amine, KMnO₄/mercaptosuccinic acid). arabjchem.orgspecialchem.com The reaction between the oxidant and reductant generates free radicals that initiate polymerization. For instance, the Ce(IV)-nitrilotriacetic acid (NTA) redox pair has been shown to be an effective initiator for the aqueous polymerization of acrylamide. arabjchem.org

Accelerators:

Accelerators are compounds that increase the rate of radical generation from the initiator at a given temperature. A classic example is the use of TEMED with ammonium persulfate. TEMED accelerates the formation of sulfate free radicals, thereby increasing the polymerization rate. researchgate.net The concentration of both the initiator and accelerator can be adjusted to control the polymerization kinetics.

The following table, based on data for analogous acrylamide systems, illustrates the effect of different initiator systems.

Monomer SystemInitiator/Accelerator SystemKey FindingsReference
Acrylamide (Aqueous)Ammonium Persulfate (APS) / TEMEDTEMED accelerates the rate of free radical formation from persulfate, allowing for polymerization at room temperature. The rate is dependent on the concentration of both APS and TEMED. researchgate.net
Acrylamide (Aqueous)Cerium(IV)-Nitrilotriacetic Acid (NTA)Acts as an effective redox initiator under neutral or acidic conditions, with the Ce(IV)-NTA pair showing high efficiency in aqueous polymerization. arabjchem.org
Acrylamide (Aqueous, Acidic)KMnO₄ / Mercaptosuccinic AcidEffective redox system for polymerization at room temperature. Polymer yield and molecular weight are dependent on initiator concentration and temperature. specialchem.com

Crosslinking Methodologies and Their Impact on Polymer Architecture

To create hydrogels with specific mechanical and swelling properties, this compound can be crosslinked during or after polymerization. Crosslinking creates a three-dimensional polymer network that is insoluble in water but can absorb large amounts of it. specialchem.com

Crosslinking Agents:

A common method for crosslinking is the inclusion of a divinyl monomer in the polymerization mixture. For acrylamide-based hydrogels, N,N'-methylenebis(acrylamide) (MBA or BIS) is a widely used crosslinking agent. sigmaaldrich.comatamanchemicals.com The two vinyl groups of the MBA molecule can react with two different growing polymer chains, thus forming a crosslink.

Other potential crosslinkers could include molecules with two reactive groups capable of reacting with the amine or amide functionalities of the polymer, though this would typically be a post-polymerization modification.

Impact on Polymer Architecture:

The concentration of the crosslinking agent has a profound effect on the final properties of the polymer network:

Swelling Capacity: Increasing the crosslinker concentration leads to a higher crosslink density, which restricts the movement of the polymer chains and reduces the equilibrium swelling capacity of the hydrogel. vot.pl

Mechanical Strength: A higher crosslink density generally results in a more rigid and mechanically stronger hydrogel, with an increased Young's modulus. vot.pl

Porosity: As the crosslinker concentration increases, the porosity of the hydrogel tends to decrease due to the formation of a more compact network structure.

The following table summarizes the general effects of crosslinker concentration on the properties of acrylamide-based hydrogels.

PropertyEffect of Increasing Crosslinker ConcentrationReference
Equilibrium Swelling RatioDecreases vot.pl
Mechanical Strength (e.g., Young's Modulus)Increases vot.pl
PorosityDecreases researchgate.net
Polymer Chain MobilityDecreases vot.pl

Molecular Interactions and Supramolecular Chemistry of N 4 Aminophenyl Acrylamide

Elucidation of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules of N-(4-aminophenyl)acrylamide recognize each other and assemble into larger, ordered structures. The molecule's unique architecture, featuring an aromatic ring, an amide linkage, and a primary amine, provides multiple sites for such interactions.

Hydrogen Bonding Networks in Molecular Assemblies

Hydrogen bonds are among the most significant non-covalent interactions driving the self-assembly of this compound. The molecule contains potent hydrogen bond donor and acceptor sites. The primary amide group (-CONH-) is a classic motif for forming robust hydrogen bonds, with the amide N-H group acting as a donor and the carbonyl oxygen (C=O) as an acceptor. rsc.org Furthermore, the primary amine (-NH2) on the phenyl ring provides two additional N-H donor sites.

The acrylamide (B121943) moiety itself is a versatile agent for hydrogen bonding. aston.ac.uk The oxygen atom possesses two lone electron pairs and can potentially accept two hydrogen bonds, while the NH2 group can donate two. aston.ac.uk In crystalline phases of similar simple amides, these interactions lead to the formation of extensive two-dimensional, ribbon-like networks. aston.ac.uk For this compound, these interactions are expected to be even more complex, leading to three-dimensional architectures stabilized by N-H···O and N-H···N hydrogen bonds. Studies on related N-phenylamides confirm that strong intermolecular N-H···O=C interactions are a dominant factor in stabilizing their crystal packing. nih.gov

Table 1: Potential Hydrogen Bonding Sites in this compound

Functional GroupAtom/GroupRolePotential Interactions
Amide (-CONH-)N-HDonorForms N-H···O or N-H···N bonds with adjacent molecules.
C=OAcceptorAccepts hydrogen from N-H or other donor groups.
Amino (-NH₂)N-HDonorTwo sites available for donating hydrogens to acceptor atoms like oxygen or nitrogen.

Pi-Stacking Interactions in Supramolecular Architectures

The presence of a phenyl ring in this compound introduces the possibility of π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. libretexts.org They typically result in a face-to-face arrangement of the rings, which can adopt several geometries.

Table 2: Common Geometries of π-π Stacking Interactions

Stacking TypeDescription
SandwichRings are arranged in a parallel, face-to-face manner, maximizing orbital overlap. This is electrostatically unfavorable for identical unsubstituted rings but can be favored in specific contexts.
Parallel-DisplacedRings are parallel but offset from one another. This arrangement is generally more stable than the sandwich configuration as it reduces electrostatic repulsion. libretexts.org
T-shaped (Edge-to-Face)The edge of one aromatic ring (positively polarized hydrogens) points towards the face of another (negatively polarized π-cloud).

Van der Waals Forces in Molecular Complexes

Van der Waals forces, while individually weak, are collectively significant in determining the molecular packing and stability of this compound complexes. These forces are universal and occur between all atoms and molecules that are in close proximity. pharmafeatures.com They are the result of transient fluctuations in electron density that create temporary dipoles. pharmafeatures.com

These forces are non-directional and become important over the large surface area of the molecule. In the context of this compound, London dispersion forces, the most significant component of van der Waals interactions for nonpolar moieties, will be prominent between the phenyl rings and the vinyl groups of adjacent molecules. These ubiquitous interactions are critical for stabilizing molecular assemblies and play a role in drug-target binding and other molecular recognition events. pharmafeatures.combeilstein-journals.org

Table 3: Types of Van der Waals Forces

ForceDescriptionRelevance to this compound
London Dispersion ForcesArise from temporary, fluctuating dipoles in all atoms and molecules. pharmafeatures.comOccur between all parts of the molecule, especially the hydrocarbon backbone and phenyl ring.
Keesom Force (Dipole-Dipole)Electrostatic interaction between molecules with permanent dipoles.Relevant due to the permanent dipole of the amide group.
Debye Force (Dipole-Induced Dipole)Interaction where a molecule with a permanent dipole induces a temporary dipole in a neighboring molecule.The polar amide group can induce dipoles in the phenyl rings of adjacent molecules.

Metal-Ligand Coordination Chemistry

The functional groups within this compound also endow it with the ability to act as a ligand, coordinating to metal centers to form metal-organic complexes. The primary coordination sites are the carbonyl oxygen of the amide group and the nitrogen atom of the primary amine. Acrylamide and its derivatives are known to coordinate with various transition metals, typically acting as a monodentate ligand through the carbonyl oxygen. researchgate.net The presence of the aminophenyl group offers a second potential binding site, allowing the molecule to act as a bidentate or bridging ligand, leading to the formation of coordination polymers.

Studies on Catechol-Metal Coordination in Functional Materials

Catechol-metal coordination chemistry is a powerful tool for developing functional materials such as advanced adhesives, coatings, and self-healing hydrogels. researchgate.net This chemistry relies on the strong and versatile binding between catechol groups (1,2-dihydroxybenzene) and a wide range of metal ions, particularly hard metal ions like Fe³⁺, Ti⁴⁺, and V⁵⁺. researchgate.net

While this compound does not inherently contain a catechol moiety, its structure serves as a versatile scaffold that could be functionalized with catechol groups. Such a modification would create a monomer capable of participating in metal-induced self-assembly and polymerization. For example, research into supramolecular self-assembly driven by catechol-metal ion coordination has successfully been used to fabricate nanoarchitectures. researchgate.net A related compound, N-(4-aminophenyl)methacrylamide, has been cited in the context of materials prepared via catechol-metal ion interactions, highlighting the relevance of this chemical platform. researchgate.net The coordination is reversible and responsive to pH, making it a "smart" linkage for dynamic materials.

Table 4: Metal Ions Commonly Used in Catechol Coordination Chemistry

Metal IonCoordination NumberTypical Complex Stoichiometry (Catechol:Metal)Resulting Complex Color
Iron (Fe³⁺)6 (Octahedral)1:1, 2:1, 3:1Blue/Green to Red/Brown (pH-dependent)
Titanium (Ti⁴⁺)6 (Octahedral)3:1Yellow/Orange
Vanadium (V³⁺/V⁴⁺/V⁵⁺)VariesVariesGreen/Blue
Copper (Cu²⁺)4 (Square Planar) or 6 (Octahedral)1:1, 2:1Green/Blue

Principles of Molecular Recognition

Molecular recognition describes the specific binding of a "guest" molecule to a complementary "host" molecule, governed by the sum of the non-covalent interactions discussed above. core.ac.uk The structure of this compound, with its defined arrangement of hydrogen bond donors/acceptors, aromatic surface, and potential for metal coordination, makes it an interesting candidate for molecular recognition studies.

The fundamental principle is complementarity. core.ac.uk A host molecule with a cavity lined with hydrogen bond acceptors and a flat hydrophobic surface could selectively bind this compound. The specificity of recognition arises from the precise geometric and chemical match between the host and guest. For instance, the distance between the amide and the amine groups could serve as a molecular ruler for binding to a ditopic receptor. Advanced molecular recognition can even lead to phenomena like "host memory," where a host material can be templated by a guest molecule and retain a preference for binding that same guest even after its removal. frontiersin.org The combination of hydrogen bonding, π-stacking, and van der Waals forces allows for a high degree of tunability and specificity in the design of systems that can recognize and respond to this compound. nih.gov

Supramolecular Organization and Self-Assembly Processes

The molecular architecture of this compound, featuring a phenyl ring, an amide linkage, and an amino group, provides multiple sites for non-covalent interactions. These interactions are fundamental to its ability to form ordered supramolecular structures and engage in self-assembly processes, both as a monomer and as a constituent of larger polymeric systems. The key intermolecular forces at play include hydrogen bonding and π-π stacking, which direct the assembly of molecules into well-defined architectures in the solid state and in solution.

The primary amide group (-CONH-) and the aromatic amine group (-NH₂) are both potent hydrogen bond donors and acceptors. aston.ac.uk The amide group contains an N-H bond and a carbonyl oxygen (C=O), while the amino group provides two N-H bonds. This functionality allows for the formation of extensive and robust hydrogen-bonding networks. aston.ac.uk In the crystal lattice of related acrylamide compounds, molecules are often organized into two-dimensional, ribbon-like networks where each molecule is connected to its neighbors through multiple hydrogen bonds. aston.ac.uk These interactions dictate the crystal packing and can result in specific, well-defined crystal systems, such as the monoclinic space group, which is often favored by such hydrogen-bonding networks. google.com

The aromatic phenyl ring in this compound facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stabilization of self-assembled structures. In polymeric systems derived from similar monomers, such as poly(N-(4-aminophenyl)methacrylamide), supramolecular π-π stacking plays a critical role in the layer-by-layer (LbL) self-assembly of composite thin films. nih.gov

The combination of these non-covalent forces allows for a high degree of control over the molecular arrangement in the solid state, a concept central to crystal engineering. The predictable orientation of monomer molecules within a crystal lattice can serve as a template, guiding the stereochemistry of solid-state polymerization and leading to polymers with highly regular structures. google.com Research on similar acrylamide-based monomers has detailed their crystallographic parameters, providing insight into their supramolecular organization.

Below is a table of crystallographic data for a related p-alkylphenylacrylamide monomer, illustrating the precise structural arrangement achieved through self-assembly in the solid state. google.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a [Å]4.7055(13)
b [Å]43.315(16)
c [Å]9.4150(19)
β [°]95.158(19)
Volume [ų]1911.2(10)
Calculated Density [g·cm⁻³]1.096
Table 1: Example Crystallographic Data for an Acrylamide-Based Monomer. Data from a study on p-dodecylphenylacrylamide highlights the ordered packing in the solid state. google.com

Beyond the monomeric state, polymers incorporating the this compound moiety exhibit complex self-assembly behaviors. These polymers can be designed to form specific nanostructures in response to various stimuli or through controlled processes like polymerization-induced self-assembly (PISA). whiterose.ac.uknih.gov For instance, copolymers can self-assemble into diverse morphologies such as spherical micelles, vesicles, or lamellae. nih.gov The formation of these structures is driven by the balance of forces between different polymer blocks and their interaction with the solvent. nih.gov Furthermore, the amine and amide groups can participate in more complex coordination chemistries, such as forming dative bonds or coordinating with metal ions, to drive the assembly of hybrid nanoparticles and layered structures. nih.govresearchgate.net

The principal molecular interactions and the resulting supramolecular structures involving this compound and its derivatives are summarized below.

Interaction TypeParticipating MoietyResulting Supramolecular Structure/Process
Hydrogen BondingAmide (-CONH-), Amino (-NH₂)Crystal lattices, 2D networks, polymer chain aggregation. aston.ac.ukgoogle.com
π-π StackingPhenyl RingStabilization of layered assemblies, thin film formation (LbL). nih.govresearchgate.net
Coordination BondsAmine (-NH₂), Amide (-CONH-) with metal ionsHybrid nanoassemblies, vesicles. nih.govresearchgate.net
Hydrophobic EffectsPhenyl Ring, Polymer BackboneMicelle formation, core-shell nanoparticles in block copolymers. nih.gov
Table 2: Key Molecular Interactions and Resulting Supramolecular Assemblies.

Advanced Materials Science Research and Applications of N 4 Aminophenyl Acrylamide

Design and Fabrication of Functional Polymeric Materials

The dual functionality of N-(4-aminophenyl)acrylamide makes it a valuable component in designing polymers with tailored properties. The acrylamide (B121943) moiety facilitates the formation of a stable polymer backbone through free-radical polymerization, while the pendant aminophenyl group can be post-functionalized or used to impart specific characteristics such as environmental responsiveness or chelating abilities.

Hydrogels, which are three-dimensional polymer networks with high water content, are extensively investigated for controlled drug delivery due to their biocompatibility and tunable properties. ijpsonline.comsid.ir Acrylamide-based hydrogels, in particular, are noted for their ability to exhibit significant volume changes in response to external stimuli like pH and temperature. jcsp.org.pk This responsiveness is crucial for creating "smart" delivery systems that release their payload under specific physiological conditions. ijpsonline.com

Polymers and copolymers derived from N-substituted acrylamides are central to the development of these stimuli-responsive hydrogels. ijpsonline.com For instance, research into composite hydrogel nanoparticle interfaces has utilized derivatives like poly(N-(4-aminophenyl)methacrylamide) to create dual pH- and thermo-responsive systems. nih.gov In one study, these nanocomposite hydrogel nanoparticles were loaded with the drug diclofenac. The release was found to be highly dependent on both pH and temperature, with the maximum release occurring at pH 7.4 and 55 °C over 15 days, demonstrating a controlled release mechanism where the hydrogel structure disassembles under specific thermal conditions. nih.gov The swelling behavior of hydrogels is a key factor in their release kinetics; limited swelling is often observed in acidic conditions, with rapid swelling and subsequent drug release occurring at higher pH levels, such as those found in the colon. ijpsonline.com

Table 1: Drug Release from Acrylamide-Based Hydrogel Systems

Hydrogel System Model Drug Key Findings Reference
Poly(N-(4-aminophenyl)methacrylamide)-Carbon Nano-onions/Chitosan (B1678972) Nanocomposite Diclofenac Dual pH- and thermo-responsive; maximum release at pH 7.4 and 55°C. nih.gov
Acrylamide-based hydrogel L-Dopa 84.21% release observed at pH 7.4. jcsp.org.pk
Acrylamide-based hydrogel L-Tyrosine 75.98% release observed at pH 7.4. jcsp.org.pk

The synthesis of nanostructured materials, such as nanoparticles and nanocomposites, often leverages polymer chemistry to achieve desired size, shape, and functionality. nih.gov Polyacrylamide and its derivatives are used to create matrices or coatings for nanoparticles, enhancing their stability and performance in various applications, from catalysis to environmental remediation. nih.govresearchgate.net

For example, polyacrylamide can be deposited onto the surface of clay minerals like vermiculite (B1170534) to create nanocomposites for adsorbing heavy metals. semanticscholar.org In other work, nanostructured materials consisting of titania nanoparticles decorated with gold have been developed for sensing applications. researchgate.net The integration of acrylamide-based polymers into these systems can create a three-dimensional framework that improves extraction capability and provides a robust structure. researchgate.net The development of polycarbazole/TiO₂ nanocomposites is another example where polymerization on the surface of nanoparticles leads to materials with strong interfacial interactions and novel properties. mdpi.com These engineered nanostructures often exhibit superior stability and recyclability compared to their bulk counterparts. nih.gov

Development of Optoelectronic Materials

The aminophenyl moiety within this compound is structurally significant for the development of optoelectronic materials. Polymers containing carbazole (B46965) units, known for their favorable electronic and photophysical properties, have been synthesized for applications in electrochromic devices. mdpi.com

Research has focused on creating polyamides and polyimides that incorporate carbazole dendrons. mdpi.com These polymers are synthesized through condensation reactions between diamide-cored or diimide-cored carbazole monomers and various dicarboxylic acids or dianhydrides. mdpi.com One such monomer, 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole, features the core N-(4-aminophenyl) structure. The resulting polymer films exhibit stable electrochemical and electrochromic behavior, meaning their color can be reversibly changed by applying an electrical voltage. This property makes them suitable for use in smart windows, displays, and other optoelectronic devices. mdpi.com

Adsorption and Separation Technologies

Polymeric materials derived from this compound are effective adsorbents due to the presence of functional groups like amines (-NH₂) and amides (-CONH-), which can chelate metal ions. These polymers are particularly useful in environmental remediation for removing toxic heavy metals from wastewater.

Polymers incorporating acrylamide units have demonstrated significant capabilities in adsorbing heavy metal ions from aqueous solutions. oaepublish.comd-nb.info The amine and amide groups in the polymer chains act as binding sites, sharing electron pairs with metal ions to form stable complexes. semanticscholar.orgoaepublish.com

Studies have shown that conjugated copolymers can effectively capture nickel ions from water, with one system reporting a maximum equilibrium adsorption capacity (qₑ) of 48.5 mg/g. mdpi.com In another study, a polyacrylamide/vermiculite composite that was chemically modified (grafted) with triethylenetetramine (B94423) showed a remarkable adsorption capacity for lead (Pb(II)) ions, reaching 219.4 mg/g. semanticscholar.org This material also exhibited high selectivity for Pb(II) over other common metal ions like zinc, cadmium, and copper. semanticscholar.org The efficiency of these adsorbent materials can often be maintained over several cycles of adsorption and desorption, highlighting their potential for practical, long-term use in water treatment. semanticscholar.orgmdpi.com

Table 2: Metal Ion Adsorption by Polymeric Derivatives

Polymeric Adsorbent Target Metal Ion Maximum Adsorption Capacity (mg/g) Reference
Triethylenetetramine-grafted polyacrylamide/vermiculite Pb(II) 219.4 semanticscholar.org
Conjugated Thiophene-based Copolymer (TPP3) Ni(II) 48.5 mdpi.com
Polyimide with imidazole (B134444) rings Hg(II) 37.90 oaepublish.com

Application in Covalent Organic Frameworks (COFs) and Inorganic Cages Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. mdpi.comgoogle.com These materials are promising for applications in gas storage, separation, and catalysis due to their high surface areas and tunable porosity. nih.govacs.org

The synthesis of COFs relies on the self-assembly of molecular building blocks, often through condensation reactions. While this compound is not typically used as a primary building block itself, its core structural motif—the aminophenyl group—is fundamental to many of the most common monomers used in COF synthesis. acs.orgnih.gov Monomers like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and tris(4-aminophenyl)amine (B13937) (TAPA) are widely used aromatic triamines. nih.govacs.org These amine-functionalized linkers react with aldehyde- or anhydride-containing monomers to form imine- or imide-linked frameworks, respectively. mdpi.comacs.org For example, polyimide COFs can be prepared through the solvothermal imidization of TAPB with dianhydrides like pyromellitic dianhydride (PMDA). acs.org The resulting COFs possess ordered nanopores and high thermal stability, making them suitable for applications like carbon dioxide capture. acs.org

Biomedical Research Applications of N 4 Aminophenyl Acrylamide Excluding Clinical Human Trials

Role as a Molecular Building Block in the Synthesis of Bioactive Compounds

N-(4-aminophenyl)acrylamide serves as a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules. chemshuttle.combldpharm.comfluorochem.co.ukbldpharm.comambeed.com Its chemical structure allows for various modifications, enabling chemists to create libraries of compounds for screening against different biological targets. The acrylamide (B121943) portion can undergo polymerization or Michael additions, while the amino group on the phenyl ring is readily functionalized through reactions like acylation or diazotization. This versatility has been exploited to synthesize compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai

The synthesis of these bioactive derivatives often involves multi-step processes. For instance, the amino group can be reacted with various electrophiles to introduce different functional groups, thereby modulating the compound's electronic and steric properties. Similarly, the acrylamide moiety can be modified to alter its reactivity and interaction with biological macromolecules. The ability to systematically alter the structure of this compound allows researchers to explore structure-activity relationships (SAR), which are crucial for optimizing the potency and selectivity of new drug candidates.

Principles of Bioactive Compound Design and Evaluation

The development of new therapeutic agents from this compound is guided by established principles of medicinal chemistry. This involves a cycle of designing, synthesizing, and evaluating new compounds to identify those with the most promising biological activity.

Design and Mechanism of Enzyme Inhibitors

A key strategy in drug design is the development of enzyme inhibitors. Many diseases are caused or exacerbated by the aberrant activity of specific enzymes. By designing molecules that can bind to and inhibit these enzymes, it is possible to correct the underlying pathology. Derivatives of this compound have been investigated as scaffolds for the design of various enzyme inhibitors. nih.gov

The design process for these inhibitors often involves computational modeling to predict how a molecule will interact with the active site of a target enzyme. For example, researchers might design a derivative of this compound that mimics the natural substrate of an enzyme, thereby blocking its activity. The acrylamide group, being a Michael acceptor, can form covalent bonds with nucleophilic residues like cysteine in the active site of certain enzymes, leading to irreversible inhibition. This covalent targeting can result in high potency and prolonged duration of action.

Structure-activity relationship studies are vital in optimizing the inhibitory activity. By synthesizing a series of related compounds and testing their effects on the target enzyme, researchers can identify the key structural features required for potent inhibition. For example, a study on acrylamide-based inhibitors of the enzyme zDHHC20 involved synthesizing a panel of derivatives to map out the limitations and potential of the acrylamide scaffold. nih.gov

Studies on Antiproliferative Activity in in vitro and ex vivo Animal Models

A significant area of research for this compound derivatives is their potential as anticancer agents. researchgate.net The antiproliferative activity of these compounds is typically first assessed in in vitro studies using various human cancer cell lines. nih.govresearchgate.net These assays measure the ability of the compounds to inhibit the growth and proliferation of cancer cells.

Compounds that show promising in vitro activity are often further evaluated in ex vivo models, such as organoids derived from patient tumors. nih.gov These three-dimensional cultures more closely mimic the in vivo environment of a tumor and provide a more accurate prediction of a compound's potential efficacy. For instance, some derivatives have been shown to induce apoptosis (programmed cell death) and perturb the cell cycle in cancer cells. semanticscholar.org

The mechanism of antiproliferative action can vary. Some this compound derivatives have been found to interfere with microtubule dynamics, which are essential for cell division. nih.gov Others may inhibit key signaling pathways that are dysregulated in cancer. For example, some quinazoline (B50416) derivatives incorporating an acrylamide moiety have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. mdpi.com

Below is a table summarizing the antiproliferative activity of some this compound derivatives against various cancer cell lines.

Compound DerivativeCancer Cell LineObserved EffectReference
Arylcinnamide hybridsHeLa, HT-29, CEM, MCF-7, Jurkat, LoVo, SEMInhibition of tubulin polymerization, antiproliferative activity nih.gov
Quinazoline derivativesNCI-H1975 (harboring EGFRL858R/T790M)Potent inhibition of EGFR kinase mdpi.com
4-Aminoquinoline derivativesMCF-7 (breast cancer)Antiproliferative action researchgate.net
2-Aminothiazole derivativesMelanoma, leukemia, pancreatic cancer (sensitive and resistant lines)Antiproliferative activity nih.gov

Investigations into Anti-inflammatory and Antimicrobial Activities

Chronic inflammation is a hallmark of many diseases, and there is a continuous search for new anti-inflammatory agents. Derivatives of this compound have shown promise in this area. nih.govnih.gov Their anti-inflammatory activity is often evaluated in cellular models by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. nih.govnih.gov Some studies have indicated that the anti-inflammatory effects of certain phenylacrylamide derivatives are related to the activation of the Nrf2 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense. nih.gov

In addition to anti-inflammatory properties, this compound derivatives have also been investigated for their antimicrobial activity against a range of pathogens. mdpi.commdpi.comresearchgate.netresearchgate.net The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial and fungal strains. The mechanism of action can involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication. For example, some derivatives have been designed as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two essential bacterial enzymes. mdpi.com

The following table highlights some findings from studies on the anti-inflammatory and antimicrobial activities of this compound derivatives.

Compound DerivativeActivityModel SystemKey FindingsReference
Phenylacrylamide derivative (6a)Anti-inflammatory, AntioxidantHBZY-1 mesangial cellsInhibited NO production, activated Nrf2 signaling pathway nih.gov
3-(4-aminophenyl)-coumarin derivative (5e)Anti-inflammatoryRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)Inhibited proliferation and expression of inflammatory cytokines nih.gov
3-(3-hydroxy-4-methoxyphenyl) acrylamide derivative (2d)AntimicrobialB. subtilis, E. coliShowed significant inhibitory and bactericidal activity mdpi.com
N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivativesAntimicrobialVarious bacterial and fungal strainsShowed significant antimicrobial and antifungal activity researchgate.net

Development of Targeted Drug Delivery Systems (Non-Clinical Models)

Beyond its role in synthesizing new drug entities, this compound and its derivatives are also utilized in the development of advanced drug delivery systems. These systems aim to enhance the therapeutic efficacy of drugs by delivering them specifically to the site of action, thereby reducing side effects.

Engineering of Polymeric Nanocarriers and Microspheres

Polymeric nanoparticles and microspheres are promising carriers for targeted drug delivery. mdpi.comjksus.orgnih.govmdpi.com Polymers based on acrylamide and its derivatives are often used to construct these carriers due to their biocompatibility and tunable properties. researchgate.net These carriers can encapsulate therapeutic agents, protecting them from degradation in the body and controlling their release.

The surface of these nanocarriers can be modified with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues. For instance, nanoparticles can be designed to target cancer cells by decorating their surface with ligands that bind to receptors overexpressed on the tumor cell surface.

Furthermore, "smart" or stimuli-responsive polymeric nanocarriers can be engineered to release their drug payload in response to specific triggers present in the disease microenvironment, such as changes in pH or temperature. mdpi.com For example, N-isopropylacrylamide is a well-known thermoresponsive polymer that can be incorporated into nanocarriers to trigger drug release at the slightly elevated temperatures found in tumor tissues. mdpi.com

The synthesis of microspheres using acrylamide monomers is a well-established technique. researchgate.netmdpi.com These microspheres can be used to encapsulate and deliver a variety of therapeutic molecules, including proteins. nih.gov The size and release characteristics of these microspheres can be controlled by adjusting the polymerization conditions. d-nb.info

This table provides examples of how acrylamide-based polymers are used in drug delivery systems.

Polymer SystemCarrier TypeApplicationKey FeatureReference
N-isopropylacrylamide (NIPA) basedSwellable polymer microspherespH sensingpH-responsive swelling mdpi.com
Acrylamide and N,N'-methylenebisacrylamideMicrospheresConformance control in oil recovery (demonstrates synthesis principle)Swelling behavior researchgate.net
Starch/Bovine Serum Albumin (BSA) coated with polydimethylsiloxane (B3030410) (PDMS)MicrospheresProtein drug deliveryBiodegradable, preserves protein integrity nih.gov
Poly(acrylamide-co-methacrylic acid)Composite microspheresTemplate for silver nanoparticlesControllable surface structure d-nb.info

Biomaterials for Tissue Engineering Applications (excluding human tissue)

Polyacrylamide-based hydrogels are synthetic matrices frequently employed as substrates in tissue engineering due to their tunable mechanical properties and biocompatibility. researchgate.netmdpi.com The incorporation of functional monomers like this compound into these polymers offers a strategic advantage by introducing chemically reactive groups that can be used to modify the biomaterial's surface. The "acrylamide" portion of the molecule allows it to be co-polymerized into the backbone of polyacrylamide hydrogels, while the "4-aminophenyl" group provides a primary amine that serves as a versatile chemical handle for further modifications.

While direct studies on this compound for non-human tissue engineering are not extensively documented, the principle is demonstrated in related applications. For instance, a similar molecular structure involving a 4-((4-aminophenyl)azo)benzocarbonyl unit, which acts as a spacer between an acrylamide anchor and a peptide, has been used to create photoresponsive scaffolds. aip.orgaip.org In that research, the acrylamide component secured the molecule to the scaffold, and the aminophenyl-containing unit was part of a photoswitchable system that could control cell adhesion by altering the surface properties with light. aip.orgaip.org This highlights the potential of the aminophenyl and acrylamide moieties in designing "smart" biomaterials capable of dynamic interaction with their biological environment, a key goal in regenerative medicine and tissue engineering. aip.org

Molecular Mechanism of Biological Action (in vitro, non-human cell lines)

The biological activity of this compound is closely tied to its chemical structure, which features both a reactive acrylamide group and a nucleophilic aminophenyl group.

The acrylamide moiety is an electrophile known to form covalent adducts with nucleophilic residues on proteins, particularly the sulfhydryl groups of cysteine residues. nih.gov This type of Michael addition reaction is a key mechanism of action for acrylamide's broader biological effects. frontiersin.org

Research has utilized this compound specifically for its ability to participate in targeted bioconjugation reactions. One study demonstrated its use in the functionalization of the interior surface of the MS2 bacteriophage viral capsid. In this multi-step process, tyrosine residues on the protein's interior were chemically converted into ortho-iminoquinones. These quinones then served as reactive partners for this compound in a hetero-Diels-Alder reaction, effectively tethering the molecule to the protein surface. This method proved to be an efficient strategy for modifying the protein structure.

Reaction Summary for Protein Modification
Protein Target MS2 Viral Capsid (Interior Surface)
Reactive Residue (modified) Tyrosine (converted to o-iminoquinone)
Conjugation Molecule This compound
Reaction Type Hetero-Diels-Alder
Outcome Covalent functionalization of the protein's interior surface

This table summarizes the specific protein adduction application of this compound in modifying the MS2 viral capsid.

Specific studies elucidating the modulation of biological pathways by this compound in non-human cell lines are limited in publicly available research. However, research into structurally related compounds provides context for potential mechanisms. For example, various aminophenyl derivatives have been shown to interact with significant signaling pathways. The parent compound, acrylamide, is known to induce neurotoxicity and oxidative stress, impacting various cellular processes. frontiersin.orgmdpi.commdpi.com Other substituted aminophenyl compounds have been investigated for their roles in modulating pathways involving cytochrome P450 enzymes like CYP1A1 and CYP1B1 in cancer cell lines, which are crucial for metabolizing xenobiotics. nih.govaacrjournals.org For instance, the compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole requires a functional aryl hydrocarbon receptor (AhR) signaling pathway to induce cytotoxicity in sensitive cancer cells, a process linked to the induction of CYP1A1. nih.gov While these findings concern related but distinct molecules, they underscore the principle that aminophenyl-containing structures can be biologically active and modulate key cellular pathways.

Application in Cell Culture and Neuronal Research (Non-Human Systems)

The unique properties of this compound make it a potentially valuable tool in specialized cell culture applications, particularly in neuroscience research.

There is a lack of specific research detailing the direct effects of this compound on the survival and differentiation of non-human neuronal cells. Studies on the parent compound, acrylamide, have shown that it can be neurotoxic, reducing cell viability and attenuating the differentiation process in various neural cell lines, including the mouse neural progenitor cell line C17.2. nih.govtermedia.pl In primary rat mesencephalic cultures, acrylamide was found to decrease the survival of dopaminergic neurons and adversely affect their morphology, including reducing the number and length of neurites. termedia.pl These effects are often linked to the adduction of critical neuronal proteins, such as those involved in neurotransmission. nih.gov Given that this compound shares the reactive acrylamide group, its potential impact on neuronal health warrants careful consideration in any application, although the addition of the aminophenyl group could alter its toxicity and biological activity profile.

Polyacrylamide hydrogels are widely used as substrates for neuronal cell culture because their stiffness can be tuned to mimic that of brain tissue, which is a critical factor influencing neuronal development, adhesion, and activity. nih.govmdpi.com An optimized polyacrylamide gel substrate can significantly improve the adhesion rate and development of primary neurons. nih.gov

This compound can be a valuable component in creating advanced, functionalized substrates for neuronal culture. By co-polymerizing it into a polyacrylamide gel, the aminophenyl groups become presented on the surface of the substrate. These surface amine groups can then be used for the covalent attachment of various biomolecules, such as laminin (B1169045) or specific peptides, which are known to promote neuronal attachment, survival, and neurite outgrowth. nih.gov This bioconjugation capability allows for the creation of a more biologically relevant and supportive microenvironment, enhancing the utility of synthetic substrates for long-term and complex non-human neuronal cell studies. nih.govthermofisher.com

Computational Chemistry and Theoretical Modeling of N 4 Aminophenyl Acrylamide

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of N-(4-aminophenyl)acrylamide. These studies provide a detailed picture of the molecule's geometry, electron distribution, and reactivity.

DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For instance, in a study on a structurally related chalcone (B49325) derivative, (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine a HOMO-LUMO gap of 3.73 eV, which helps explain the compound's biological activity. nih.gov

Furthermore, QM calculations are used to map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. nih.gov This is crucial for understanding how the molecule interacts with biological receptors. Fukui functions, another QM-derived property, can pinpoint the most reactive sites within the molecule. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models offer a powerful approach for studying enzymatic reactions involving acrylamide-based inhibitors. nih.gov In a notable study on an N-(4-anilinoquinazolin-6-yl)acrylamide inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a QM/MM simulation was employed to elucidate the covalent binding mechanism. nih.gov The study revealed that the reaction proceeds through a direct addition mechanism where the Cysteine 797 residue of the enzyme attacks the acrylamide (B121943) "warhead". nih.gov The simulation identified that Aspartic Acid 800 acts as a catalytic base, and importantly, that the desolvation of the Cys797 thiolate anion is a key step in the alkylation process. nih.gov Such detailed mechanistic insights are vital for understanding drug resistance and designing more potent inhibitors.

The accuracy of these computational predictions is highly dependent on the chosen theoretical method and basis set. bris.ac.uk Benchmarking studies help guide the selection of appropriate functionals (e.g., B3LYP, M06-2X) and corrections for phenomena like dispersion to ensure the results are reliable. bris.ac.uk

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or enzyme. scispace.com These methods are cornerstones of structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. scispace.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, covalent docking protocols have been used to model the binding of acrylamide to reactive cysteine residues in various protein targets. frontiersin.org In a study of a different acrylamide derivative, 3-(4-fluorophenyl)-N-((4-fluorophenyl)sulphonyl)acrylamide (FFSA), docking and MD simulations were used to investigate its binding to the colchicine (B1669291) site of tubulin. researchgate.net The simulations identified the most stable binding mode and revealed crucial interactions with residues such as Thr179α, Val181α, Leu248β, and Lys254β. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the conformational changes and the dynamic nature of the interactions. For a docked acrylamide-EGFR complex, MD simulations demonstrated that the complex remained structurally stable throughout the simulation period, validating the docking pose. nih.gov Similarly, MD simulations of the FFSA-tubulin complex confirmed the stability of the binding mode, with a calculated binding free energy of -29.54 kcal/mol. researchgate.net

These simulations provide a detailed atomistic view of the binding event, which is critical for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity and selectivity.

Table 1: Summary of Key Molecular Interactions Identified through Docking and MD Simulations for Acrylamide Derivatives
Ligand DerivativeTarget ProteinKey Interacting ResiduesInteraction TypeReference
AcrylamideEGFRNot specifiedCovalent and non-covalent nih.gov
N-(4-anilinoquinazolin-6-yl) acrylamideEGFRCys797, Asp800Covalent bond, H-bond nih.gov
FFSATubulinThr179α, Val181α, Leu248β, Lys254βHydrogen bond, Hydrophilic researchgate.net

Computational Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in elucidating these relationships for series of compounds like this compound derivatives.

QSAR models are mathematical equations that relate variations in the physicochemical properties of a group of molecules to their biological activities. A 2D-QSAR study was conducted on a series of aminophenylbenzamides and acrylamide derivatives as inhibitors of histone deacetylases (HDACs), which are important cancer targets. researchgate.net The study developed a model that successfully correlated structural features with the antiproliferative activity of the compounds. researchgate.net The statistical quality of the developed model was validated, showing good correlative and predictive capabilities. researchgate.net

Table 2: Statistical Parameters of a 2D-QSAR Model for Acrylamide Derivatives as HDAC Inhibitors
ParameterValue
Cross-validated correlation coefficient (q²)0.594
Conventional correlation coefficient (r²)0.725
Predictive correlation coefficient (pred_r²)0.577
Data sourced from a QSAR study on aminophenylbenzamides and acrylamide derivatives. researchgate.net

The insights gained from such models are invaluable. They help identify which molecular fragments or properties (e.g., electronic, steric, hydrophobic) are crucial for activity. For example, SAR studies on various quinazoline (B50416) derivatives, which often incorporate an acrylamide moiety for covalent binding, have been instrumental in optimizing EGFR inhibitors. mdpi.comfrontiersin.org These studies have shown how substitutions on the quinazoline or aniline (B41778) rings affect kinase inhibitory activity and cellular potency, guiding the synthesis of more effective drug candidates. mdpi.com For instance, the placement of the acrylamide group on the aniline ring was found to be critical for the activity of certain quinazoline derivatives against EGFR mutants. mdpi.com

In Silico Design and Prediction of Novel Derivatives and Functionalized Systems

The ultimate goal of computational modeling in drug discovery is the in silico design of novel molecules with superior properties. This process integrates the knowledge gained from quantum mechanics, molecular docking, and SAR studies to rationally propose new chemical structures before they are synthesized in the lab, saving significant time and resources.

By understanding the key interactions and SAR for a given scaffold, chemists can computationally design new derivatives of this compound with predicted improvements in activity, selectivity, or pharmacokinetic profiles. For example, based on docking results, a researcher might introduce a new functional group to form an additional hydrogen bond with the target protein, thereby increasing binding affinity.

This approach has been successfully applied in the design of new therapeutic agents. In one study, in silico design and docking were used to predict the binding of new spebrutinib (B611974) analogues, which feature a phenyl)acrylamide component, to tyrosine kinase. researchgate.net This computational prescreening guided the subsequent chemical synthesis and characterization of the most promising candidates. researchgate.net Similarly, computational studies have guided the development of numerous derivatives of core structures like pyridine (B92270) and pyrimidine (B1678525) that can be incorporated into or combined with the this compound scaffold to create novel anticancer agents. arabjchem.orgnih.gov The design of new N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivatives was also supported by docking studies to predict their biological potential. researchgate.net This iterative cycle of computational design, prediction, synthesis, and testing accelerates the discovery of new and more effective functionalized systems.

Analytical and Spectroscopic Characterization Methodologies for N 4 Aminophenyl Acrylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Structural Identification

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the N-(4-aminophenyl)acrylamide molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the vinyl protons, aromatic protons, amine protons, and amide proton can be observed. The vinyl protons of the acrylamide (B121943) group typically appear as a complex multiplet in the range of δ 5.5-6.5 ppm. The aromatic protons on the phenyl ring usually present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the region of δ 6.5-7.5 ppm. The protons of the primary amine group (-NH₂) and the secondary amide group (-NH-) often appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Vinyl (=CH₂)5.5 - 6.5Multiplet
Vinyl (=CH)5.5 - 6.5Multiplet
Aromatic (Ar-H)6.5 - 7.5Doublet
Aromatic (Ar-H)6.5 - 7.5Doublet
Amine (-NH₂)Variable (broad)Singlet
Amide (-NH-)Variable (broad)Singlet

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is typically observed as a downfield signal in the range of δ 165-180 ppm. oregonstate.eduresearchgate.netscirp.org The sp² hybridized carbons of the vinyl group appear in the region of δ 120-140 ppm, while the aromatic carbons are also found in a similar range, typically between δ 115-150 ppm. oregonstate.eduwisc.edu The specific chemical shifts of the aromatic carbons can help confirm the substitution pattern on the phenyl ring.

Table 2: Typical ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)165 - 180
Vinyl (=CH₂)120 - 140
Vinyl (=CH)120 - 140
Aromatic (C-NH₂)140 - 150
Aromatic (C-NH)130 - 140
Aromatic (CH)115 - 130
Aromatic (CH)115 - 130

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., HMQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing direct one-bond correlations between protons and the carbon atoms they are attached to. In an HMQC spectrum of this compound, cross-peaks would appear connecting the signals of the vinyl and aromatic protons in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. This provides unambiguous assignment of the proton and carbon resonances, confirming the connectivity within the molecule.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups typically appear as one or more bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp absorption usually found around 1650-1680 cm⁻¹. scirp.org The C=C stretching vibration of the vinyl group and the aromatic ring are observed in the 1500-1650 cm⁻¹ region. The N-H bending vibration of the amide (Amide II band) typically appears around 1550-1620 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amine/Amide (N-H)Stretching3200 - 3500
Amide (C=O)Stretching (Amide I)1650 - 1680
Vinyl/Aromatic (C=C)Stretching1500 - 1650
Amide (N-H)Bending (Amide II)1550 - 1620

Note: Wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, which has a molecular formula of C₉H₁₀N₂O, the expected monoisotopic mass is approximately 162.08 g/mol . chemspider.comcymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 162. Subsequent fragmentation can lead to the formation of various daughter ions, providing clues about the molecule's structure. For instance, cleavage of the amide bond or loss of small neutral molecules like CO or NH₃ can result in characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M]⁺162Molecular Ion
[M - CO]⁺134Loss of carbon monoxide
[M - NH₂]⁺146Loss of the amino group
[C₆H₆N]⁺92Fragment corresponding to the aminophenyl group

Note: The relative intensities of the peaks can vary depending on the ionization method and instrument conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems.

This compound possesses a conjugated system that includes the phenyl ring, the amide group, and the vinyl group. This extended conjugation results in characteristic UV absorption maxima (λ_max). The spectrum would likely show strong absorptions corresponding to π → π* transitions within the aromatic ring and the acrylamide moiety. The position of these absorption bands can be influenced by the solvent polarity.

Table 5: Illustrative UV-Vis Absorption Data for this compound

Transitionλ_max (nm)
π → π* (Aromatic)~240 - 260
π → π* (Conjugated System)~280 - 320

Note: The exact λ_max values are dependent on the solvent used for the analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for validating the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—in a pure sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula.

For this compound, the molecular formula is C₉H₁₀N₂O. uq.edu.auchemspider.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of the elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u) and the molecular weight of the compound (162.19 g/mol ). nih.gov

A close correlation between the experimental and theoretical values provides strong evidence for the correct elemental composition and is a critical checkpoint for validating the empirical formula of a newly synthesized batch of this compound.

Table 1: Theoretical Elemental Composition of this compound This table is interactive. Click on the headers to sort.

Element Symbol Atomic Weight (u) Count Total Mass (u) Mass Percentage (%)
Carbon C 12.011 9 108.099 66.66
Hydrogen H 1.008 10 10.080 6.22
Nitrogen N 14.007 2 28.014 17.28
Oxygen O 15.999 1 15.999 9.86

| Total | | | | 162.192 | 100.00 |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring the progress of chemical reactions, assessing the purity of isolated products, and performing quantitative analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic chemistry. nih.gov It is an essential tool for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. researchgate.net It is also highly effective for assessing the purity of the final compound. researchgate.net

In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a sealed chamber with an appropriate mobile phase (a solvent or solvent mixture). Compounds separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase. researchgate.net The separated spots are visualized, often using UV light. The retardation factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. A pure sample of this compound should ideally yield a single spot.

Table 2: Hypothetical TLC Monitoring of this compound Synthesis This table is interactive. Click on the headers to sort.

Compound Typical Polarity Expected Rf Value* Observation
Starting Material (e.g., p-Phenylenediamine) More Polar Lower Spot diminishes as reaction proceeds
This compound (Product) Less Polar Higher Spot appears and intensifies
Side Products / Impurities Varies Varies Appearance of additional spots indicates impurity

*In a moderately polar solvent system (e.g., Ethyl Acetate (B1210297)/Hexane mixture). Actual Rf values depend on the specific mobile phase and stationary phase used.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. tbzmed.ac.ir It utilizes a column packed with a stationary phase and a liquid mobile phase pumped at high pressure. For this compound, a reversed-phase HPLC method is commonly applicable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. tbzmed.ac.irepa.gov

The compound is detected as it elutes from the column, typically by a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov By running standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of this compound in a sample. ut.ac.ir This is crucial for determining the purity of the final product in percentage terms.

Table 3: Typical HPLC Parameters for Analysis of Acrylamide-Related Compounds This table is interactive. Click on the headers to sort.

Parameter Typical Setting Purpose Reference
Column C18 (Octadecyl Silane), 15-25 cm Stationary phase for reversed-phase separation. tbzmed.ac.irepa.gov
Mobile Phase Water/Acetonitrile or Water/Methanol (B129727) gradient Elutes compounds from the column. Acidic pH (e.g., pH 3) can improve peak shape. tbzmed.ac.irresearchgate.net
Flow Rate 0.8 - 1.0 mL/min Controls the speed of the separation and retention times. tbzmed.ac.irresearchgate.net
Detection UV Absorbance at 210-222 nm Detects the aromatic ring and conjugated system of the analyte. tbzmed.ac.irresearchgate.net
Injection Volume 20 µL The amount of sample introduced into the system. researchgate.net

For analyzing highly polar compounds that show poor retention in reversed-phase HPLC, Hydrophilic-Interaction Liquid Chromatography (HILIC) is an excellent alternative. uva.nl HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.gov

When coupled with tandem mass spectrometry (MS/MS), HILIC becomes an exceptionally sensitive and selective technique for trace analysis. bg.ac.rsnih.gov The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z), and MS/MS adds another layer of specificity by fragmenting the initial ion and analyzing the resulting fragment ions. This "dilute-and-shoot" approach, often enabled by HILIC-MS/MS, can simplify sample preparation and provide very low limits of detection, making it suitable for detecting trace amounts of this compound in complex matrices. nih.gov The high organic content of the HILIC mobile phase is also advantageous for efficient electrospray ionization (ESI), which is a common interface between LC and MS. uva.nl

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and much faster analysis times. researchgate.net A chromatographic run that might take several minutes on an HPLC system can often be completed in under a minute with UPLC.

The application of UPLC-MS for the analysis of acrylamide residues has demonstrated its power, offering high sensitivity and speed. This technology is ideal for high-throughput screening or for resolving complex mixtures where this compound might be present alongside structurally similar impurities.

Microscopic Techniques for Material and Crystal Characterization

While chromatographic techniques assess chemical purity and quantity, microscopic techniques are used to investigate the physical properties of the solid material, such as crystal morphology, size, and surface topography. nih.gov

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of the solid this compound powder. It is used to study the morphology (shape and structure), particle size distribution, and surface texture of the crystals.

Transmission Electron Microscopy (TEM): TEM can be used to observe the internal structure of the material, offering much higher resolution than SEM, which is useful for analyzing the nanostructure of the crystalline material.

Table 4: Microscopic and Structural Characterization Techniques This table is interactive. Click on the headers to sort.

Technique Information Obtained Application to this compound
Scanning Electron Microscopy (SEM) Surface topography, particle shape, and size Visualizing the morphology and homogeneity of the crystalline powder.
Transmission Electron Microscopy (TEM) Internal structure, crystallinity Examining the internal crystal lattice and identifying any defects or amorphous regions.
X-ray Crystallography (XRC) 3D atomic arrangement, bond lengths, bond angles Definitive structural confirmation and elucidation of the crystal packing. uq.edu.au

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an invaluable tool for examining the surface topography of materials at high resolutions. sid.ir This technique employs a focused beam of electrons to scan the sample's surface, generating signals that reveal detailed information about its morphology, including texture and composition. sid.ir

In the context of this compound and related acrylamide-based hydrogels, SEM reveals a porous and often rough surface architecture. These micro- and nano-scale features are crucial for applications such as drug delivery and water purification, as they influence the material's swelling behavior, loading capacity, and release kinetics. researchgate.net The polymer network's organization, which dictates these properties, can be visualized at both the molecular and supramolecular levels using SEM. researchgate.net Advanced SEM techniques, such as Environmental SEM (ESEM), even allow for the observation of samples in their native, hydrated state, providing a more accurate representation of their surface morphology. nih.gov

ParameterDescription
Magnification Typically ranges from hundreds to thousands of times, enabling visualization of cellular and sub-cellular structures. sid.ir
Resolution Can reach the nanometer scale, revealing fine details of the surface. sid.ir
Information Obtained Provides data on surface texture, pore size and distribution, fiber thickness, and overall porosity. researchgate.net

Optical Microscopy for Crystal Structure Analysis

Crystal SystemExample CompoundReference
Monoclinic2-(naphthalen-2-yl)-1,8-naphthyridine researchgate.net
Orthorhombic2-(3,4-dimethylphenyl)-1,8-naphthyridine researchgate.net

Advanced Characterization Methods (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

To gain a deeper understanding of the forces that hold the crystal lattice of this compound together, advanced computational methods like Hirshfeld surface analysis are employed. This technique provides a visual and quantitative assessment of intermolecular interactions within a crystal structure. researchgate.net By mapping the electron distribution around a molecule, Hirshfeld surface analysis can identify and quantify various types of non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govmdpi.com

Table of Intermolecular Interactions and Their Contributions (Hypothetical for this compound based on similar structures):

Interaction TypePercentage ContributionSignificance
H···H~30-50%Dominant van der Waals forces. nih.govnih.gov
H···O/O···H~15-25%Strong hydrogen bonding. nih.govnih.gov
H···C/C···H~10-20%Weak dispersive forces or C—H···π interactions. nih.govnih.gov
N···H/H···N~5-15%Hydrogen bonding. nih.govnih.gov

This detailed analysis of intermolecular forces is critical for understanding the supramolecular architecture and predicting the material's properties. nih.govmdpi.com

Q & A

Q. What are the standard synthetic methodologies for preparing N-(4-aminophenyl)acrylamide and its derivatives?

this compound derivatives are typically synthesized via a two-step protocol:

Acylation : React 4-aminophenyl precursors (e.g., 4-aminobenzenesulfonamide) with acryloyl chloride in anhydrous DMF or THF under inert conditions. Pyridine or N-methylmorpholine is often used to neutralize HCl byproducts .

Purification : Crude products are isolated via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) and recrystallized. Yields range from 64% to 70%, depending on substituents .
Key characterization:

  • NMR : 1H^1H NMR signals for the acrylamide α,β-unsaturated protons appear at δ 6.2–7.1 ppm (doublets, J = 15–17 Hz) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 397 for bromo-substituted derivatives) confirm molecular weight .

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

  • IR spectroscopy : The α,β-unsaturated carbonyl group absorbs at ~1664 cm1^{-1}, with alkene C=C stretching at 1600–1630 cm1^{-1}. Aromatic C-H stretches are observed at 3072 cm1^{-1} .
  • UV-Vis : Conjugation in the acrylamide moiety results in λmax at 280–320 nm, useful for purity assessment .
  • HRMS : High-resolution mass spectrometry (e.g., Thermo-Fisher instruments) validates exact mass (e.g., m/z 215.9988 for dichloro derivatives) .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

  • Anticancer screening : Derivatives are tested against cancer cell lines (e.g., MCF-7) using MTT assays. IC50 values correlate with substituent electronic effects (e.g., nitro groups enhance activity) .
  • Antioxidant assays : Nitric oxide scavenging is quantified using Griess reagent, measuring nitrite inhibition (%) at 540 nm .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of this compound derivatives?

The acylation follows a nucleophilic acyl substitution mechanism:

Acryloyl chloride reacts with the amine group of 4-aminophenyl precursors, forming a tetrahedral intermediate.

Pyridine or N-methylmorpholine acts as a proton scavenger, driving the reaction forward .
Side reactions: Over-acylation is minimized by maintaining stoichiometric control (1.1:1 acryloyl chloride:amine ratio) .

Q. How do structural modifications influence bioactivity?

  • Electron-withdrawing groups (e.g., -NO2, -Br): Increase electrophilicity, enhancing covalent binding to biological targets (e.g., kinases) .
  • Planarity : Dihedral angles between the acrylamide and aromatic rings (e.g., 68.91° in chlorophenyl derivatives) affect molecular stacking and solubility .

Q. What crystallographic insights explain the solid-state behavior of these compounds?

Single-crystal X-ray diffraction reveals:

  • Packing interactions : Weak C–H⋯O and C–H⋯π interactions stabilize molecular tapes along the b-axis .
  • Dihedral angles : Substituents on the phenyl ring (e.g., methoxy groups) introduce torsional strain (80.06°), influencing crystallinity .

Q. How is HRMS used to resolve structural ambiguities in derivatives?

HRMS with electrospray ionization (-ESI) provides exact mass measurements (e.g., 215.9988 for C9H8NOCl2), distinguishing isomers with identical nominal masses .

Q. What computational approaches predict binding modes of these compounds?

  • Molecular docking : Derivatives are docked into kinase active sites (e.g., FLT3) using AutoDock Vina. The acrylamide warhead forms covalent bonds with cysteine residues (e.g., Cys828) .
  • QSAR models : Hammett constants (σ) of substituents correlate with anticancer IC50 values (R<sup>2</sup> > 0.85) .

Q. What challenges arise in purifying this compound derivatives?

  • Solubility : Hydrophobic derivatives (e.g., trifluoromethyl-substituted) require gradient elution (1–5% MeOH in DCM) for chromatographic separation .
  • Degradation : Light-sensitive compounds are stored under argon at –20°C to prevent polymerization .

Q. How do storage conditions impact compound stability?

  • Temperature : Derivatives with labile groups (e.g., hydroxamic acids) degrade at >25°C; storage at –80°C is recommended .
  • Moisture : Hygroscopic samples are stored with desiccants (e.g., silica gel) to prevent hydrolysis of the acrylamide bond .

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